molecular formula C5H3BrF2O B11903624 2-Bromo-4-(difluoromethyl)furan

2-Bromo-4-(difluoromethyl)furan

Cat. No.: B11903624
M. Wt: 196.98 g/mol
InChI Key: NDYYVCHRVMUASM-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)furan is a halogenated furan derivative characterized by a bromine atom at the 2-position and a difluoromethyl group (–CF₂H) at the 4-position of the furan ring. Furan derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and metabolic stability . The difluoromethyl group enhances lipophilicity and bioavailability compared to non-fluorinated analogs, a trend well-documented in fluorinated drug design .

Properties

Molecular Formula

C5H3BrF2O

Molecular Weight

196.98 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)furan

InChI

InChI=1S/C5H3BrF2O/c6-4-1-3(2-9-4)5(7)8/h1-2,5H

InChI Key

NDYYVCHRVMUASM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)furan typically involves the bromination of 4-(difluoromethyl)furan. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 2-Bromo-4-(difluoromethyl)furan are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(difluoromethyl)furan can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted furans can be obtained.

    Oxidation Products: Typically results in the formation of furanones or other oxygenated derivatives.

    Reduction Products: Leads to the formation of dihydrofuran derivatives.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)furan largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to target proteins .

Comparison with Similar Compounds

Key Observations:

  • Fluorination Effects : The trifluoromethyl (–CF₃) group in 4-Bromo-2-(trifluoromethyl)furan increases electron-withdrawing effects and thermal stability compared to the difluoromethyl (–CF₂H) group, which offers a balance between lipophilicity and metabolic resistance .
  • Substituent Position : Bromine at the 2-position (as in the target compound) may influence regioselectivity in cross-coupling reactions, a common strategy in medicinal chemistry .
  • Steric and Electronic Profiles : The diethoxymethyl group in 4-Bromo-2-diethoxymethyl-furan introduces steric hindrance and polarity, contrasting with the compact, hydrophobic –CF₂H group .

Biological Activity

2-Bromo-4-(difluoromethyl)furan is a heterocyclic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2-Bromo-4-(difluoromethyl)furan is C6H4BrF2OC_6H_4BrF_2O, with a molecular weight of approximately 222.03 g/mol. The compound features a furan ring substituted with a bromine atom and a difluoromethyl group, which enhances its reactivity and potential applications in various fields, especially in medicinal chemistry.

Biological Activity Overview

Research indicates that 2-Bromo-4-(difluoromethyl)furan may exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is crucial for drug design, especially in targeting metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activities, influencing signal transduction pathways that are vital for cellular responses.

Synthesis of 2-Bromo-4-(difluoromethyl)furan

The synthesis typically involves several steps that allow for the introduction of the bromine and difluoromethyl groups onto the furan ring. The following table summarizes common synthetic routes:

StepReagents/ConditionsProduct
1Bromination of furan2-Bromofuran
2Difluoromethylation (e.g., using difluoromethyl sulfone)2-Bromo-4-(difluoromethyl)furan

Case Study 1: Enzyme Interaction Studies

A study investigated the binding affinities of 2-Bromo-4-(difluoromethyl)furan with various enzymes. The results indicated that the compound effectively inhibited enzyme activity in vitro, suggesting its potential as a lead compound for drug development targeting specific diseases.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of compounds similar to 2-Bromo-4-(difluoromethyl)furan were evaluated against resistant bacterial strains. While specific data on this compound was limited, related compounds showed promising results against various pathogens, indicating that further exploration of 2-Bromo-4-(difluoromethyl)furan could yield significant findings in antimicrobial research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like 2-Bromo-4-(difluoromethyl)furan. The presence of halogen substituents (bromine and difluoromethyl) enhances lipophilicity and can influence binding interactions with biological targets. The following table illustrates some structurally related compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-4-fluoropyridineFluorine atom instead of difluoromethylLess electronegative than difluoromethyl
2-Bromo-4-chloropyridineChlorine atom replaces difluoromethyl groupDifferent reactivity due to chlorine properties
2-Bromo-4-(trifluoromethyl)pyridineContains a trifluoromethyl groupIncreased electronegativity compared to difluoromethyl
2-BromofuranLacks the difluoromethyl groupSimpler structure with fewer functional groups

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